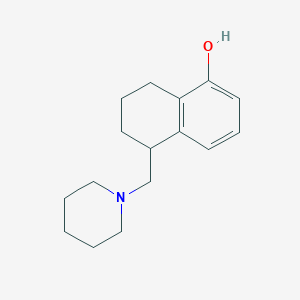
1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)-
Vue d'ensemble
Description
1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- is a compound that features a piperidine moiety attached to a tetrahydronaphthalenol structure. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is widely used in the synthesis of various organic compounds, including medicinal products . The tetrahydronaphthalenol structure provides additional stability and potential biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- typically involves the following steps:
Formation of the Piperidine Moiety: Piperidine can be synthesized through the hydrogenation of pyridine using cobalt, ruthenium, or nickel-based nanocatalysts.
Attachment to Tetrahydronaphthalenol: The piperidine moiety is then attached to the tetrahydronaphthalenol structure through a series of reactions, including cyclization, cycloaddition, and annulation.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- include:
Evodiamine: A piperidine alkaloid with antiproliferative and antimetastatic effects.
Matrine: Another piperidine alkaloid with various biological activities.
Uniqueness
What sets 1-Naphthalenol, 5,6,7,8-tetrahydro-5-(1-piperidinylmethyl)- apart from these similar compounds is its unique combination of the piperidine moiety with the tetrahydronaphthalenol structure. This combination provides distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.
Propriétés
Numéro CAS |
100632-50-6 |
|---|---|
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
5-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H23NO/c18-16-9-5-7-14-13(6-4-8-15(14)16)12-17-10-2-1-3-11-17/h5,7,9,13,18H,1-4,6,8,10-12H2 |
Clé InChI |
BQSZWSBIRSECFA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2CCCC3=C2C=CC=C3O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














